molecular formula C14H25NO5 B12948674 Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B12948674
M. Wt: 287.35 g/mol
InChI Key: YFFMJGAVWORNIZ-AXFHLTTASA-N
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Description

Table 1: Key Structural Descriptors

Property Value Source
Molecular formula C₁₄H₂₅NO₅
Molecular weight 287.35 g/mol
IUPAC name ethyl (1S,3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
SMILES notation CCOC(=O)[C@H]1CCC@HO

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl (1S,3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m0/s1

InChI Key

YFFMJGAVWORNIZ-AXFHLTTASA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Starting Material and Amino Group Introduction

A common precursor is a cyclohexane derivative bearing a hydroxy group and a carboxylic acid or ester functionality. The amino group at the 3-position is introduced by:

Boc Protection of the Amino Group

  • The free amino group is reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to form the Boc-protected amino group.
  • This step is crucial to prevent unwanted side reactions during subsequent steps and to improve compound stability.

Hydroxy Group Introduction and Stereocontrol

  • The hydroxy group at the 4-position is either retained from the starting material or introduced via stereoselective hydroxylation reactions.
  • Stereochemical control is achieved by using chiral catalysts or starting materials with defined stereochemistry, ensuring the (1S,3R,4S) configuration.

Esterification to Form Ethyl Ester

  • The carboxylic acid at the 1-position is esterified with ethanol under acidic or catalytic conditions (e.g., sulfuric acid or acid resin catalysts) to yield the ethyl ester.
  • Alternatively, ethyl esters can be introduced earlier in the synthesis and carried through subsequent steps.

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Outcome Yield (%) Notes
1. Amination Starting cyclohexanecarboxylate + NH3 or azide precursor 3-amino-4-hydroxycyclohexanecarboxylate ~90% Amination under mild heating (e.g., 45 °C overnight) in ethanol/water
2. Boc Protection Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) Boc-protected amino derivative 85-95% Reaction at 0 °C to room temperature to avoid side reactions
3. Esterification Ethanol, acid catalyst (e.g., H2SO4) or pre-esterified starting material Ethyl ester formation 80-90% Esterification can be done before or after Boc protection depending on route
4. Purification Silica gel chromatography (EtOAc:Petroleum ether) Pure this compound - Purification critical for stereochemical purity

Research Findings and Notes

  • The stereochemistry of the product is confirmed by NMR, IR, and mass spectrometry, with characteristic signals for Boc (tert-butyl group), hydroxy, and ethyl ester groups.
  • The Boc protection is stable under neutral and mildly basic conditions but can be removed under acidic conditions if needed for further functionalization.
  • The hydroxy group at the 4-position is essential for biological activity in related compounds and must be preserved during synthesis.
  • The ethyl ester provides solubility and reactivity advantages for further synthetic transformations or biological testing.

Summary Table of Key Physical and Chemical Data

Property Value Method/Source
Molecular Formula C14H25NO5 PubChem
Molecular Weight 287.36 g/mol PubChem
CAS Number 1392745-27-5 CP Lab Safety
Purity ≥97% (commercial samples) CP Lab Safety
Melting Point ~233-235 °C (related amino acid) University of South Wales
IR Peaks 3136 cm⁻¹ (OH), 2935 cm⁻¹ (NH), 1699 cm⁻¹ (C=O) University of South Wales
NMR Characteristic Boc and ester signals University of South Wales

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly when deprotected.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Various nucleophiles, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is utilized in the development of pharmaceutical agents. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential as an antitumor agent .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the preparation of more complex molecules. Its ability to undergo various chemical reactions—such as amide formation and cyclization—makes it an essential intermediate in synthetic pathways.

Reaction TypeDescriptionExample Product
Amide FormationReacts with carboxylic acids to form amidesN-substituted derivatives
CyclizationFacilitates the formation of cyclic compoundsNew cyclic amino acids
Functional Group ModificationModifies existing functional groupsEnhanced bioactive compounds

Biochemistry

In biochemistry, the compound can be used to study enzyme mechanisms and protein interactions. Its structural analogs can serve as inhibitors or substrates for various enzymes, providing insights into metabolic pathways.

Example Application : The compound's derivatives have been employed to investigate the activity of enzymes involved in amino acid metabolism, which could lead to advancements in understanding metabolic disorders .

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability.

Research Findings : Formulations incorporating this compound have demonstrated improved pharmacokinetic profiles for poorly soluble drugs, indicating its potential application in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal an active amine, which can then interact with biological targets through hydrogen bonding, ionic interactions, and covalent bonding.

Comparison with Similar Compounds

Azido-Substituted Analog

Compound: Ethyl (1S,3R,4S)-4-azido-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate (CAS 365997-34-8)

  • Molecular Formula : C₁₄H₂₄N₄O₄
  • Molecular Weight : 312.37 g/mol
  • Key Differences :
    • Functional Group : Azide (–N₃) replaces the hydroxyl (–OH) group.
    • Physical State : Brown gum (vs. solid for the hydroxyl analog) .
    • Applications : Intermediate in synthesizing Edoxaban-d6, an anticoagulant .
    • Reactivity : Azide enables click chemistry for bioconjugation or further functionalization .

Amino-Oxalate Salt

Compound: (1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate (CAS 480449-84-1)

  • Molecular Formula : C₁₄H₂₆N₂O₄ (free base)
  • Molecular Weight : 286.37 g/mol (free base)
  • Key Differences: Functional Group: Free amino (–NH₂) replaces hydroxyl, stabilized as an oxalate salt. Solubility: Enhanced solubility in polar solvents due to ionic nature. Applications: Reactant for oxadiazole derivatives with pharmaceutical relevance .

Stereoisomeric Variant

Compound: Ethyl (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate (CAS 1392745-22-0)

  • Molecular Formula: C₁₄H₂₅NO₅
  • Molecular Weight : 287.35 g/mol
  • Key Differences :
    • Stereochemistry : (1R,3S,4R) configuration vs. (1S,3R,4S).
    • Implications : Altered spatial arrangement may affect biological activity, receptor binding, and metabolic pathways.

Fluoro-Substituted Analog

Compound : Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (CAS 2165650-19-9)

  • Molecular Formula : C₉H₁₅FO₃
  • Molecular Weight : 202.22 g/mol
  • Key Differences: Substituent: Fluorine replaces the Boc-amino group. Electron Effects: Increased electronegativity may enhance metabolic stability. Applications: Potential use in fluorine-containing pharmaceuticals.

Comparative Analysis of Key Properties

Property Target Compound Azido Analog Amino-Oxalate Salt Fluoro Analog
CAS No. 365997-33-7 365997-34-8 480449-84-1 2165650-19-9
Molecular Weight 287.36 312.37 286.37 (free base) 202.22
Physical State Solid Brown gum Solid (oxalate salt) Not reported
Key Functional Groups –OH, Boc-NH– –N₃, Boc-NH– –NH₂ (oxalate salt), Boc-NH– –F, –OH
Applications Chiral building block Edoxaban synthesis Oxadiazole synthesis Fluorinated drug design

Biological Activity

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with several functional groups, including:

  • Ethyl ester group
  • tert-butoxycarbonyl (Boc) protected amino group
  • Hydroxyl group

These components contribute to its reactivity and biological interactions. The hydroxyl group enhances solubility and allows for hydrogen bonding with biological molecules, while the Boc protection can be removed to reveal a free amine that can participate in various interactions .

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The free amine formed after Boc deprotection can engage in hydrogen bonding with enzymes or receptors, potentially influencing their activity.
  • Electrostatic Interactions : The charged nature of the amine can facilitate interactions with negatively charged biological targets .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Drug Development : Its structural features may allow it to act as a scaffold for developing novel therapeutics.
  • Enzyme Inhibition : The ability to modulate enzyme activity through specific interactions positions this compound as a candidate for further exploration in pharmacology .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Cyclohexane Ring : Starting from appropriate precursors.
  • Introduction of Functional Groups : Sequential reactions to add the Boc group and hydroxyl functionality.
  • Purification : Techniques such as chromatography are employed to isolate the desired product.

In industrial settings, flow microreactor systems are increasingly utilized to enhance efficiency and yield during synthesis .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Ethyl (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate1392745-22-0Different stereochemistry affecting reactivity
Ethyl (1R,3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate1210348-16-5Variation in stereochemistry
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexanecarboxylate1403763-28-9Similar functional groups but different positioning

This table illustrates how variations in stereochemistry and functional groups can influence the biological activity and potential applications of these compounds .

Case Studies

Recent studies have focused on the interactions of this compound with various molecular targets. For example:

  • Enzyme Interaction Studies : Investigations into how the compound affects specific enzyme activities have shown promising results in modulating metabolic pathways.
  • Receptor Binding Assays : Preliminary data suggest that the compound may bind effectively to certain receptor sites, indicating potential roles in signaling pathways .

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